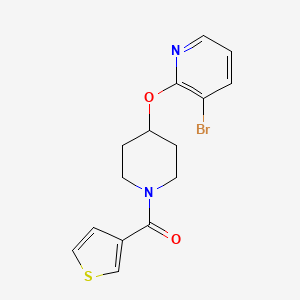

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWJSCOOXIMSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 3-bromopyridin-2-yl intermediate: This step involves the bromination of pyridine to obtain 3-bromopyridine.

Coupling with piperidine: The 3-bromopyridine is then reacted with piperidine under basic conditions to form the 3-bromopyridin-2-yl)piperidine intermediate.

Attachment of the thiophene moiety: The final step involves the coupling of the (3-bromopyridin-2-yl)piperidine intermediate with thiophene-3-carboxylic acid or its derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Brominated Heterocycles

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone, with CAS number 1448029-42-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 395.25 g/mol. The structure features a piperidine ring substituted with a bromopyridine and a thiophene moiety, which are known to influence biological activity through various mechanisms.

Antibacterial Activity

Research has demonstrated that compounds containing piperidine and pyridine derivatives exhibit significant antibacterial properties. A study evaluating various pyridine derivatives found that halogen substituents significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) ranging from 32 to 512 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 3-Bromo-2-pyridone | 64 | S. aureus |

| 4-(3-Bromopyridin-2-yl)-piperidine | 128 | E. coli |

| (4-((3-Bromopyridin-2-yl)oxy)piperidin) | 256 | Klebsiella pneumoniae |

Antifungal Activity

The antifungal potential of the compound has also been explored. Similar studies on related piperidine derivatives have shown promising results against fungal strains such as Candida albicans. The presence of the bromine atom in the structure may contribute to enhanced interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Fungi |

|---|---|---|

| 4-(3-Bromopyridin-2-yl)-piperidine | 64 | C. albicans |

| (4-((3-Bromopyridin-2-yl)oxy)piperidin) | 128 | Aspergillus niger |

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various piperidine derivatives, including those with brominated pyridine rings. The study concluded that the structural modifications significantly influenced the antibacterial potency against multi-drug resistant strains . -

Case Study on Antifungal Properties :

Another investigation focused on the antifungal activities of synthesized piperidine derivatives against clinical isolates of Candida spp. The results indicated that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes coupling a brominated pyridine derivative (e.g., 3-bromo-2-hydroxypyridine) with a piperidine intermediate, followed by thiophene-3-carbonyl chloride acylation. Key steps require inert atmospheres (N₂/Ar), solvents like DMF or dichloromethane, and catalysts such as K₂CO₃ for nucleophilic substitutions. Temperature control (60–80°C) and purification via column chromatography (e.g., hexane/EtOAc gradients) are critical for yields >75% and purity >95% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how do they address structural confirmation?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., piperidine ring substitution and thiophene coupling). Chemical shifts for bromopyridine (~8.5 ppm) and thiophene protons (~7.2 ppm) are diagnostic .

- HPLC : Validates purity (>95% at 254 nm) and identifies impurities .

- X-ray crystallography (via SHELX programs): Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify target engagement.

- Cellular viability : MTT assays against cancer or inflammatory cell lines (IC₅₀ determination).

- Receptor binding : Radioligand displacement studies for CNS targets (e.g., GPCRs) due to the piperidine moiety’s neuropharmacological relevance .

Advanced Research Questions

Q. How can structural modifications of the piperidine-thiophene scaffold enhance target selectivity, and what computational tools support this optimization?

- Methodological Answer :

- SAR analysis : Systematically vary substituents (e.g., replacing bromine with Cl/F or modifying thiophene with furan). Use docking software (AutoDock, Schrödinger) to predict binding modes to targets like kinases or GPCRs .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent changes, prioritizing synthetically feasible modifications .

- ADMET prediction : SwissADME or pkCSM models assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in activity data across different biological assays (e.g., high enzyme inhibition but low cellular efficacy)?

- Methodological Answer :

- Orthogonal assays : Confirm enzyme activity via SPR (surface plasmon resonance) to rule out assay artifacts.

- Solubility/pharmacokinetics : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .

- Proteomics : SILAC-based profiling identifies off-target effects that may mask cellular activity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems (e.g., inflammation or cancer pathways)?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Validate target relevance by ablating suspected targets (e.g., NF-κB or PI3K) in cellular models .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment, linking activity to pathways like apoptosis or oxidative stress .

- In vivo models : Use murine inflammation (e.g., LPS-induced sepsis) or xenograft cancer models with pharmacokinetic monitoring (plasma LC-MS) to correlate exposure and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.